1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 62592-01-2
VCID: VC17589055
InChI: InChI=1S/C22H17NO4S/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2
SMILES:
Molecular Formula: C22H17NO4S
Molecular Weight: 391.4 g/mol

1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione

CAS No.: 62592-01-2

Cat. No.: VC17589055

Molecular Formula: C22H17NO4S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione - 62592-01-2

Specification

CAS No. 62592-01-2
Molecular Formula C22H17NO4S
Molecular Weight 391.4 g/mol
IUPAC Name 1-amino-4-hydroxy-2-(2-phenoxyethylsulfanyl)anthracene-9,10-dione
Standard InChI InChI=1S/C22H17NO4S/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2
Standard InChI Key ZUNLYCYGYIWJQS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione has the molecular formula C₂₂H₁₇NO₄S and a molar mass of 391.44 g/mol . Its IUPAC name reflects the anthracene-9,10-dione core substituted at positions 1, 2, and 4 with amino, (2-phenoxyethyl)sulfanyl, and hydroxy groups, respectively. Key synonyms include:

  • 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione

  • SCHEMBL11761460

  • DTXSID10614177 .

Table 1: Key Identifiers of 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione

PropertyValue
CAS Number588674-68-4
Molecular FormulaC₂₂H₁₇NO₄S
Molar Mass391.44 g/mol
SynonymsDTXSID10614177, SCHEMBL11761460

Structural Features and Bonding

The anthracenedione core provides a planar, conjugated π-system, while substituents introduce steric and electronic variations. The sulfanyl group (–S–) at position 2 enhances electron delocalization, potentially influencing redox properties. The 2-phenoxyethyl moiety adds hydrophobicity, which may affect solubility and intermolecular interactions . Computational models predict moderate polarity due to the hydroxy and amino groups, suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing

Industrial Production

Parchem (CAS 588674-68-4) lists this compound under "Specialty Materials," indicating niche industrial applications, though specific production scales remain undisclosed . Challenges in synthesis likely include purifying the product from regioisomers and managing the reactivity of the sulfanyl group under oxidative conditions.

Physicochemical Properties

Thermal and Solubility Characteristics

  • High solubility: DMSO, dimethylformamide (DMF).

  • Low solubility: Water, hexane .

Spectroscopic Profiles

UV-Vis Spectroscopy: The anthracenedione core absorbs strongly in the visible range (λₘₐₓ ~400–500 nm), typical for quinoid structures . Substituents may cause bathochromic shifts due to extended conjugation.
NMR Spectroscopy: Expected signals include:

  • ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), –NH₂ (δ 5.0–6.0 ppm), –OH (δ 4.5–5.5 ppm).

  • ¹³C NMR: Quinone carbonyls (δ 180–190 ppm), aromatic carbons (δ 110–150 ppm) .

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Catalytic Applications: Test ligand potential in transition-metal complexes for CO₂ reduction .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator